2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde
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Overview
Description
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of chlorine and fluorine atoms attached to the cyclopropane ring, along with a carbaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of 2-chloro-2-fluoro-1,3-dimethylcyclopropane with a formylating agent to introduce the carbaldehyde group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dimethylcyclopropane-1-carbaldehyde
- 2-Fluoro-1,3-dimethylcyclopropane-1-carbaldehyde
- 1,3-Dimethylcyclopropane-1-carbaldehyde
Properties
IUPAC Name |
2-chloro-2-fluoro-1,3-dimethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFO/c1-4-5(2,3-9)6(4,7)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNYUNPURGDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)Cl)(C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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